(3R)-3-Hydroxy-5-oxo-D-proline is a naturally occurring amino acid derivative characterized by a hydroxyl group at the third carbon and a keto group at the fifth carbon of the proline structure. This compound plays a significant role in various biochemical pathways and has garnered attention for its potential applications in pharmaceuticals and biochemistry. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in both synthetic and natural product chemistry.
This compound exhibits notable biological activities, particularly in the context of enzymatic reactions. It is known to be a substrate for prolyl hydroxylases, which are enzymes that catalyze the hydroxylation of proline residues in proteins. This modification is crucial for the stability of collagen and other structural proteins . Additionally, (3R)-3-Hydroxy-5-oxo-D-proline has been studied for its potential roles in signaling pathways and metabolic processes.
Several methods have been developed for synthesizing (3R)-3-Hydroxy-5-oxo-D-proline:
(3R)-3-Hydroxy-5-oxo-D-proline has several applications, including:
Interaction studies involving (3R)-3-Hydroxy-5-oxo-D-proline primarily focus on its role as a substrate for various enzymes. For example, research has shown that this compound interacts with prolyl hydroxylases, influencing their activity and specificity. These interactions are crucial for understanding the biochemical pathways involving collagen synthesis and stability .
Several compounds share structural similarities with (3R)-3-Hydroxy-5-oxo-D-proline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Hydroxyproline | Hydroxyl group at the third carbon | Commonly found in collagen; less oxidized |
| 5-Oxoproline | Keto group at the fifth carbon | Intermediate in proline metabolism |
| L-Proline | Basic structure without hydroxyl or keto groups | Fundamental amino acid; not modified |
| D-Proline | Mirror image of L-Proline | Used in various biochemical applications |
| Cis-4-Hydroxy-L-proline | Hydroxyl group at the fourth carbon | Important for collagen stability |
The uniqueness of (3R)-3-Hydroxy-5-oxo-D-proline lies in its specific stereochemistry and functional groups, which confer distinct biological activities and reactivity compared to these similar compounds. Its ability to act as both a substrate and an intermediate makes it particularly valuable in synthetic organic chemistry and biochemistry.
The endogenous production of (3R)-3-Hydroxy-5-oxo-D-proline occurs through multiple interconnected metabolic pathways within biological systems [1]. Proline metabolism represents a fundamental aspect of cellular biochemistry, with pyrroline-5-carboxylate serving as a central intermediate that links multiple amino acid metabolic pathways [2]. The biosynthetic pathways for proline and its derivatives involve sophisticated enzymatic mechanisms that regulate cellular redox homeostasis and energy metabolism [2].
The primary biosynthetic route begins with glutamate, which undergoes a two-step conversion to proline through the intermediate pyrroline-5-carboxylate [3]. Delta-1-pyrroline-5-carboxylate synthetase catalyzes the initial conversion of glutamate to pyrroline-5-carboxylate, followed by pyrroline-5-carboxylate reductase enzymes that complete the reduction to proline [4] [5]. This pathway is particularly significant in mammalian cells, where three distinct pyrroline-5-carboxylate reductase isoforms have been identified: pyrroline-5-carboxylate reductase 1, pyrroline-5-carboxylate reductase 2, and pyrroline-5-carboxylate reductase-like [3].
The subcellular localization of these enzymes plays a crucial role in determining the specific pathways for proline synthesis [3]. Pyrroline-5-carboxylate reductase 1 and pyrroline-5-carboxylate reductase 2 are primarily localized to mitochondria, while pyrroline-5-carboxylate reductase-like functions in the cytosol [2] [3]. This compartmentalization allows for specialized metabolic functions, with mitochondrial isoforms primarily involved in the glutamate-to-proline pathway and the cytosolic isoform participating in the ornithine route to proline [3].
The endogenous production of hydroxylated proline derivatives involves post-translational modifications that occur after proline incorporation into polypeptide chains [6]. These modifications are catalyzed by prolyl hydroxylases, which introduce hydroxyl groups at specific positions on proline residues within protein substrates [7] [6]. The resulting hydroxyproline derivatives serve critical structural and functional roles in various biological processes, particularly in collagen biosynthesis and stability [8] [6].
Research has demonstrated that proline metabolism is highly responsive to cellular stress conditions [9]. The proline utilizing enzyme, proline dehydrogenase, responds to genotoxic, inflammatory, and nutrient stress signals [9]. Under stress conditions, the degradation of collagen releases proline-containing peptides, which can serve as metabolic substrates for cellular energy production [9].
Prolyl hydroxylases represent a critical class of enzymes responsible for the post-translational hydroxylation of proline residues in various protein substrates [7] [6]. These enzymes belong to the alpha-ketoglutarate-dependent hydroxylase family and catalyze the incorporation of oxygen into organic substrates through a mechanism requiring alpha-ketoglutaric acid, iron(II), and ascorbate [10] [6].
Prolyl 4-hydroxylase, the most extensively studied member of this enzyme family, catalyzes the formation of 4-hydroxyproline in collagens and other proteins containing collagen-like amino acid sequences [8]. The enzyme demonstrates strict substrate specificity for proline residues located in X-proline-glycine sequences within polypeptide chains [11]. The hydroxylation reaction requires molecular oxygen, alpha-ketoglutarate, iron(II), and ascorbate as cofactors [8] [6].
| Enzyme Component | Molecular Weight (kDa) | Function | Localization |
|---|---|---|---|
| Alpha subunit | 59 | Catalytic activity and peptide binding | Endoplasmic reticulum |
| Beta subunit | 55 | Retention signal and structural support | Endoplasmic reticulum |
The enzymatic mechanism of prolyl hydroxylation occurs through a two-stage process [6]. The first stage involves the formation of a highly reactive iron(IV)=O species without direct participation of the proline substrate [6]. Molecular oxygen binds end-on in an axial position, producing a dioxygen unit that undergoes nucleophilic attack on the alpha carbon of 2-oxoglutarate [10]. Subsequent elimination of carbon dioxide coincides with the formation of the iron(IV)=O species [10].
The second stage involves the abstraction of the pro-R hydrogen atom from the C-4 position of the proline substrate, followed by radical combination to yield hydroxyproline [10] [6]. This mechanism demonstrates remarkable stereospecificity, as prolyl 4-hydroxylase exclusively produces (2S,4R)-4-hydroxyproline while leaving other potentially reactive C-H bonds untouched [12].
Recent crystallographic studies have revealed the structural basis for the high regio- and stereoselectivity of prolyl hydroxylases [12]. The active site contains two critical aromatic residues, tyrosine 140 and tryptophan 243, which guide substrate positioning and product formation [12]. Tyrosine 140 maintains the substrate and ferryl oxidant in specific orientations through hydrogen bonding and pi-stacking interactions, while tryptophan 243 participates in key protein loop-loop interactions that affect the shape and size of the substrate binding pocket [12].
Sequence specificity analysis has revealed that different prolyl hydroxylase isoenzymes exhibit distinct substrate preferences [11]. Collagen prolyl 4-hydroxylase I primarily affects prolines preceded by amino acids with positively charged or polar uncharged side chains, while collagen prolyl 4-hydroxylase II preferentially hydroxylates triplets containing negatively charged glutamate or aspartate in the X-position [11].
| Hydroxylase Isoform | Preferred X-Position Residue | Kinetic Parameters | Physiological Role |
|---|---|---|---|
| Collagen prolyl 4-hydroxylase I | Positively charged/polar uncharged | Lower Km for standard substrates | General collagen hydroxylation |
| Collagen prolyl 4-hydroxylase II | Negatively charged (Glu, Asp) | Higher specificity for acidic residues | Basement membrane assembly |
The biological significance of prolyl hydroxylation extends beyond collagen biosynthesis [7]. Prolyl hydroxylation serves as a dynamic post-translational modification that regulates protein stability and protein-protein interactions [7]. Inhibition of prolyl hydroxylation has been shown to affect protein degradation patterns, with 167 proteins exhibiting altered degradation rates when prolyl hydroxylation is blocked [7].
The γ-glutamyl cycle represents a fundamental metabolic pathway linking glutathione metabolism with amino acid transport and 5-oxoproline formation [13] [14]. This cycle involves a series of enzymatic reactions that facilitate the synthesis and breakdown of glutathione while generating 5-oxoproline as a key intermediate [15] [16].
The cycle begins with γ-glutamyltranspeptidase, which catalyzes the transfer of the γ-glutamyl moiety of glutathione to various amino acid acceptors [15]. This reaction produces γ-glutamyl amino acids and cysteinylglycine as primary products [15]. The γ-glutamyl amino acids subsequently undergo conversion by γ-glutamylcyclotransferase to form 5-oxoproline and the corresponding free amino acids [13] [15].
5-Oxoprolinase, an adenosine triphosphate-dependent enzyme, catalyzes the final step of the cycle by converting 5-oxoproline to glutamate with concomitant hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate [13] [17]. This reaction completes the cycle and makes glutamate available for glutathione resynthesis [13].
| Enzyme | Reaction | Cofactor Requirements | Cellular Localization |
|---|---|---|---|
| γ-Glutamyltranspeptidase | Glutathione + amino acid → γ-glutamyl amino acid + cysteinylglycine | None | Cell membrane |
| γ-Glutamylcyclotransferase | γ-Glutamyl amino acid → 5-oxoproline + amino acid | None | Cytosol |
| 5-Oxoprolinase | 5-oxoproline + ATP + H₂O → glutamate + ADP + Pi | ATP, Mg²⁺ or Mn²⁺ | Cytosol |
Experimental evidence for the functional significance of the γ-glutamyl cycle has been obtained through inhibition studies [13] [14]. When mice are administered L-2-imidazolidone-4-carboxylate, a competitive inhibitor of 5-oxoprolinase, they accumulate substantial amounts of 5-oxoproline in tissues including kidney, liver, brain, and eye [13]. The administration of various L-amino acids together with the inhibitor results in markedly increased 5-oxoproline accumulation and excretion compared to inhibitor treatment alone [13].
Erythrocytes provide a particularly well-characterized model system for studying γ-glutamyl cycle function [15] [18]. γ-Glutamyltranspeptidase activity has been demonstrated in the membrane fraction of rabbit erythrocytes, with activity levels similar to those of γ-glutamylcyclotransferase and γ-glutamylcysteine synthetase found in the soluble cellular fraction [15]. Erythrocyte suspensions and hemolysates actively form 5-oxoproline from glutathione, with the rate of formation increasing upon addition of methionine [15].
The quantitative significance of 5-oxoproline formation in glutathione metabolism has been established through kinetic analysis [15] [18]. The observed rate of 5-oxoproline formation in erythrocytes corresponds to a glutathione turnover time of approximately three days [18]. This finding suggests that the γ-glutamyltranspeptidase-cyclotransferase pathway accounts for a substantial fraction of glutathione degradation under physiological conditions [18].
Clinical significance of γ-glutamyl cycle dysfunction is evident in various pathological conditions [19] [20]. 5-Oxoprolinuria, characterized by elevated urinary excretion of 5-oxoproline, occurs in patients with defects in glutathione synthesis, breakdown, and metabolism [19]. This condition has been identified in patients with glutathione synthetase deficiency and 5-oxoprolinase deficiency, as well as in association with various metabolic disorders and drug treatments [19] [20].
The prokaryotic 5-oxoprolinase system represents an alternative pathway for 5-oxoproline metabolism that differs significantly from the eukaryotic adenosine triphosphate-dependent enzyme [21] [22]. Recent genomic analysis has revealed that many prokaryotes possess a three-component system consisting of prokaryotic 5-oxoprolinase A, prokaryotic 5-oxoprolinase B, and prokaryotic 5-oxoprolinase C [21]. This system functions as an adenosine triphosphate-dependent 5-oxoprolinase but operates through a distinct biochemical mechanism compared to eukaryotic enzymes [21] [22].
| Organism Type | 5-Oxoprolinase System | Subunit Composition | Cofactor Requirements |
|---|---|---|---|
| Eukaryotes | Single enzyme | Homodimer | ATP, Mg²⁺/Mn²⁺ |
| Prokaryotes | Three-component system | PxpA + PxpB + PxpC | ATP, Mg²⁺/Mn²⁺ |
High-Performance Liquid Chromatography represents the most extensively utilized analytical methodology for the detection and quantification of (3R)-3-Hydroxy-5-oxo-D-proline and related hydroxyproline derivatives. The development of robust High-Performance Liquid Chromatography methods has been driven by the need for accurate quantification of this compound in various biological matrices and synthetic preparations [1] [2].
Reverse phase High-Performance Liquid Chromatography utilizing octadecylsilane stationary phases has emerged as the predominant separation mechanism for (3R)-3-Hydroxy-5-oxo-D-proline analysis. The most successful approach employs C18 reverse-phase columns with phenyl isothiocyanate derivatization, achieving complete separation within six minutes and detecting concentrations ranging from 0.40 to 36 micrograms [1]. This method utilizes acetonitrile gradient elution with water as the mobile phase and ultraviolet detection at 254 nanometers.
Advanced reverse phase systems have incorporated specialized column technologies to enhance separation efficiency. The Hamilton Polymer Reverse Phase C18 columns demonstrate exceptional chemical stability across the entire pH range, maintaining chromatographic performance under both acidic and alkaline conditions that would typically damage conventional silica-based stationary phases [3] [4]. These columns withstand exposure to concentrated sodium hydroxide and sulfuric acid solutions without measurable performance deterioration, enabling aggressive sample preparation and column regeneration procedures.
Mixed-mode stationary phases have shown particular promise for (3R)-3-Hydroxy-5-oxo-D-proline analysis. The Newcrom AH mixed-mode column provides simultaneous hydrophobic and ion exchange separation mechanisms, utilizing an isocratic mobile phase consisting of acetonitrile-water (10:90) with 0.5% formic acid [5]. This system achieves detection limits of 3.8 parts per billion when coupled with electrospray ionization mass spectrometry monitoring the molecular ion at mass-to-charge ratio 132.
Derivatization remains essential for achieving adequate sensitivity in High-Performance Liquid Chromatography analysis of (3R)-3-Hydroxy-5-oxo-D-proline due to the compound's weak native chromophore properties. Fluorescence detection with 9-fluorenylmethyl chloroformate derivatization has demonstrated superior sensitivity compared to ultraviolet detection methods [6]. The optimal derivatization conditions utilize borate buffer at pH 9 with 1.5 millimolar 9-fluorenylmethyl chloroformate in acetonitrile, followed by chromatographic separation using acetonitrile-water (60:40) mobile phase composition and fluorescence detection at 255 nanometer excitation and 320 nanometer emission wavelengths.
Pre-column derivatization with o-phthalaldehyde in the presence of 3-mercaptopropionic acid generates stable fluorescent isoindole derivatives suitable for reverse phase separation [7]. This approach employs XTerra RP18 columns with phosphate buffer pH 7.0 and acetonitrile gradient elution, achieving linear responses from 5 to 1000 micromolar concentrations with fluorescence detection at 340 nanometer excitation and 455 nanometer emission. The analysis requires 35 minutes total run time including column equilibration.
Advanced two-dimensional High-Performance Liquid Chromatography systems have been developed for simultaneous enantiomer determination of proline and hydroxyproline derivatives [2]. These systems employ microbore octadecylsilane columns in the first dimension coupled with narrowbore enantioselective columns in the second dimension. Monolithic octadecylsilane columns with 0.53 millimeter internal diameter demonstrate 3-6 times higher theoretical plate numbers compared to particle-packed columns of equivalent dimensions.
The optimal enantioseparations utilize Chiralpak QN-2-AX columns with 1.5 millimeter internal diameter, achieving separation factors between 1.44 and 1.83 for D-enantiomers of proline and hydroxyproline derivatives [2]. The method achieves lower limits of quantitation of 1 femtomole for D-enantiomers with relative standard deviation values below 5.8% for both within-day and day-to-day precision measurements.
Ion-exchange chromatography using specialized resins has proven effective for (3R)-3-Hydroxy-5-oxo-D-proline separation. The Bio-Rad Aminex HPX-87H column, containing sulfonated polystyrene-divinylbenzene copolymer, provides excellent stability and separation performance for organic acid analysis [8]. This system utilizes 8 millimolar sulfuric acid as the mobile phase at 1.0 milliliter per minute flow rate, achieving complete analysis within 15 minutes with ultraviolet detection at dual wavelengths for peak identification through height ratios.
The method demonstrates linear calibration curves plotting nanomoles of (3R)-3-Hydroxy-5-oxo-D-proline against peak height in millimeters, with detection limits of approximately 2.0 nanomoles [8]. The column maintains prolonged stability under acidic conditions while providing baseline resolution from potentially interfering compounds commonly found in biological matrices.
Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for (3R)-3-Hydroxy-5-oxo-D-proline characterization, although the compound's limited chromophore content necessitates careful optimization of analytical conditions and often requires derivatization for enhanced sensitivity [9] [10].
The intrinsic ultraviolet absorption profile of (3R)-3-Hydroxy-5-oxo-D-proline exhibits primary absorption in the 200-280 nanometer range, with maximum absorption occurring at 210-220 nanometers corresponding to n→π* transitions of the keto group [10]. The compound demonstrates weak absorption characteristics typical of non-aromatic amino acid derivatives, with molar extinction coefficients significantly lower than aromatic amino acids such as tryptophan, tyrosine, and phenylalanine [11] [12].
Absorption begins at high intensity near 200 nanometers but rapidly decreases and reaches minimum values around 240 nanometers [10]. This absorption pattern reflects the electronic transitions associated with the pyrrolidine ring system and carboxyl group, with the hydroxyl and keto substituents providing modest chromophore enhancement compared to unsubstituted proline derivatives.
The ultraviolet-visible absorption characteristics of (3R)-3-Hydroxy-5-oxo-D-proline demonstrate significant pH dependence due to the ionizable carboxyl group and the influence of solution conditions on electronic transitions [13]. Optimal analytical conditions typically employ buffered solutions maintained within pH 2-8 range to ensure consistent ionization states and reproducible spectral measurements [14].
Phosphate and acetate buffer systems provide suitable ionic strength and pH control for spectrophotometric analysis [14]. The buffer selection requires consideration of the desired pH relative to the buffer's pKa value, with optimal buffering capacity achieved when the pKa value falls within two units of the target pH. Formic acid buffers (pKa 3.8) prove suitable for slightly acidic conditions, while phosphate buffers (pKa 7.2) accommodate near-neutral pH requirements.
Solvent compatibility represents a critical factor in ultraviolet-visible spectrophotometric analysis of (3R)-3-Hydroxy-5-oxo-D-proline [10]. Aqueous solutions provide the most suitable medium for analysis, although polar organic solvents such as methanol and acetonitrile can be incorporated in limited proportions without significant spectral interference. The compound's high aqueous solubility (≥50 milligrams per milliliter at 25°C) facilitates preparation of standard solutions across wide concentration ranges.
Matrix effects from aromatic amino acids, nucleic acids, and other ultraviolet-absorbing compounds can interfere with direct spectrophotometric analysis [11] [15]. Sample purification through solid-phase extraction or liquid-liquid extraction may be necessary to remove potential interferents, particularly when analyzing complex biological matrices or synthetic reaction mixtures.
Derivatization strategies significantly improve the sensitivity and selectivity of ultraviolet-visible spectrophotometric analysis for (3R)-3-Hydroxy-5-oxo-D-proline [16] [17]. Ninhydrin derivatization produces colored complexes with characteristic absorption maxima in the visible region, enabling quantitative analysis at wavelengths where matrix interference is minimized. The reaction requires controlled temperature and pH conditions to ensure complete derivatization and stable color development.
Alternative derivatization reagents include o-phthalaldehyde for fluorescent product formation and 9-fluorenylmethyl chloroformate for enhanced ultraviolet absorption [6] [7]. These reagents react selectively with amino groups to form stable derivatives with significantly enhanced extinction coefficients compared to the native compound. Optimal derivatization conditions require careful optimization of reagent concentrations, reaction time, temperature, and pH to maximize analytical performance.
Mass spectrometry provides the most sensitive and specific analytical methodology for (3R)-3-Hydroxy-5-oxo-D-proline detection and quantification, offering molecular-level identification capabilities and exceptional detection limits across diverse sample matrices [18] [19] [20].
Electrospray ionization mass spectrometry represents the predominant ionization technique for (3R)-3-Hydroxy-5-oxo-D-proline analysis due to its compatibility with liquid chromatographic separation and gentle ionization characteristics [20]. The compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 132 under positive ion mode conditions, providing a distinct and easily monitored target ion for quantitative analysis.
High-Performance Liquid Chromatography coupled with electrospray ionization mass spectrometry utilizing selected ion monitoring has been developed for collagenous protein analysis [20]. The method employs Spherigel C8 columns with acetonitrile-0.05% trifluoroacetic acid (5:95) mobile phase at 1.0 milliliter per minute flow rate. Theanine serves as internal standard for quantification, with the method demonstrating linear responses over 11.7-117 milligrams per liter concentration ranges and correlation coefficients exceeding 0.999.
Tandem mass spectrometry provides enhanced specificity through characteristic fragmentation patterns of (3R)-3-Hydroxy-5-oxo-D-proline [21] [22]. Collision-induced dissociation generates predictable fragmentation pathways, with common neutral losses including 45 daltons corresponding to carboxyl group elimination and 18 daltons representing water loss from the hydroxyl substituent.
High-resolution tandem mass spectrometry using Orbitrap technology achieves exceptional mass accuracy and resolution capabilities [23] [24]. Full scan data collection with 60,000-70,000 resolution and tandem mass spectrometry spectra acquired with 7,500-15,000 resolution enable accurate mass measurements with sub-parts-per-million accuracy. These capabilities facilitate confident identification of (3R)-3-Hydroxy-5-oxo-D-proline in complex biological matrices through accurate mass matching and characteristic fragmentation patterns.
Multiple reaction monitoring represents the gold standard for quantitative mass spectrometric analysis of (3R)-3-Hydroxy-5-oxo-D-proline [25] [26]. This technique monitors specific precursor ion to product ion transitions, providing exceptional selectivity and sensitivity for target compound quantification. Typical transitions include the molecular ion at mass-to-charge ratio 132 fragmenting to characteristic product ions through well-defined pathways.
Liquid chromatography coupled with tandem mass spectrometry using multiple reaction monitoring has been applied to amino acid analysis in botanical materials [25]. The method utilizes ion-pair chromatography on reverse phase columns with electrospray ionization and positive ion mode detection. Analysis requires 16 minutes separation time with excellent precision and accuracy across wide concentration ranges, enabling detection limits in the micromolar range.
High-resolution mass spectrometry provides superior analytical capabilities for (3R)-3-Hydroxy-5-oxo-D-proline characterization through accurate mass measurement and enhanced resolving power [23] [24]. Orbitrap Fusion mass spectrometers achieve mass resolution values of 70,000 for MS1 and 15,000 for MS2 analyses, corresponding to 10 parts-per-million and 20 parts-per-million mass tolerance parameters in database searching software.
These capabilities enable differentiation of (3R)-3-Hydroxy-5-oxo-D-proline from isobaric compounds such as leucine and isoleucine, which share identical nominal masses but differ by 0.03639 daltons [23]. The enhanced mass resolution proves essential for unambiguous identification in complex biological samples where multiple compounds with similar masses may coelute during chromatographic separation.
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been applied to hydroxyproline mapping in protein hydrolysates [27] [28]. Gas chromatography-mass spectrometry following trimethylsilyl derivatization enables analysis of (3R)-3-Hydroxy-5-oxo-D-proline derivatives, with predicted fragmentation patterns generated through computational modeling to aid in compound identification and structural confirmation.
| HPLC Method | Column Type | Mobile Phase | Detection | Detection Limit | Analysis Time |
|---|---|---|---|---|---|
| Reverse Phase C18 with phenyl isothiocyanate | C18 reverse-phase | Acetonitrile gradient with water | UV at 254 nm | 0.40-36 μg | 6 min |
| Fluorescence with FMOC-Cl derivatization | C18 fluorescence-compatible | Acetonitrile-water (60:40) | Fluorescence 255/320 nm | Not specified | Variable |
| Two-dimensional micro-HPLC | Microbore-ODS and Chiralpak QN-2-AX | Variable gradient systems | Variable | 1 fmol | Variable |
| Mixed-mode with formic acid buffer | Newcrom AH mixed-mode | Acetonitrile-water (10:90) + 0.5% formic acid | ESI-MS m/z 132 | 3.8 ppb | Not specified |
| UV-Vis Parameter | Value/Range | Conditions | Sensitivity |
|---|---|---|---|
| Primary absorption range | 200-280 nm | Aqueous buffer systems | Moderate |
| Maximum absorption wavelength | 210-220 nm | Phosphate or acetate buffers | Low for underivatized |
| pH stability range | pH 2-8 | Buffered solutions | Stable response |
| Derivatization requirements | Often required | Ninhydrin, OPA, FMOC-Cl | Significantly enhanced |
| MS Technique | Ionization Mode | Target m/z | Resolution | Detection Limit |
|---|---|---|---|---|
| Electrospray Ionization (ESI-MS) | Positive ion | [M+H]+ 132 | Unit resolution | ng/mL range |
| HPLC-ESI/MS with SIM | Positive ion | m/z 132 | Unit resolution | 11.7-117 mg/L |
| High-resolution Orbitrap MS | Positive ion | Accurate mass | 60,000-70,000 | Sub-ppm accuracy |
| LC-MS/MS with MRM | Positive ion | Multiple transitions | Unit resolution | μM range |